

A Comprehensive Technical Guide to the Pharmacokinetics of PT-88

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Compound of Interest

Compound Name: PT-88

Cat. No.: B12373596

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-88 is an investigational, orally bioavailable, small molecule inhibitor of the Janus kinase 2 (JAK2) protein, a critical mediator in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various myeloproliferative neoplasms and autoimmune disorders. This document provides a comprehensive overview of the pharmacokinetic (PK) profile of **PT-88**, compiled from preclinical and Phase I clinical studies. The data herein is intended to support further research and development of **PT-88** as a potential therapeutic agent.

Pharmacokinetic Profile

The pharmacokinetic properties of **PT-88** have been characterized in multiple preclinical species and in healthy human volunteers. The compound exhibits favorable drug-like properties, including good oral absorption and dose-proportional exposure.

Preclinical Pharmacokinetics

The single-dose pharmacokinetic parameters of **PT-88** were evaluated in male Sprague-Dawley rats and Cynomolgus monkeys. The results are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of **PT-88** in Sprague-Dawley Rats

Parameter	2 mg/kg Intravenous	10 mg/kg Oral
C _{max} (ng/mL)	1250 ± 210	850 ± 150
T _{max} (h)	0.25	1.0
AUC _{0–inf} (ng·h/mL)	3200 ± 450	5400 ± 780
t _{1/2} (h)	2.5 ± 0.5	3.1 ± 0.6
CL (L/h/kg)	0.63 ± 0.09	-
V _d (L/kg)	1.8 ± 0.3	-
F (%)	-	68

Data are presented as mean ± standard deviation.

Table 2: Single-Dose Pharmacokinetic Parameters of **PT-88** in Cynomolgus Monkeys

Parameter	1 mg/kg Intravenous	5 mg/kg Oral
C _{max} (ng/mL)	880 ± 120	410 ± 95
T _{max} (h)	0.25	1.5
AUC _{0–inf} (ng·h/mL)	1850 ± 260	3100 ± 510
t _{1/2} (h)	3.8 ± 0.7	4.2 ± 0.9
CL (L/h/kg)	0.54 ± 0.07	-
V _d (L/kg)	2.5 ± 0.4	-
F (%)	-	75

Data are presented as mean ± standard deviation.

Human Pharmacokinetics

A Phase I, single-ascending dose study of **PT-88** was conducted in healthy adult male volunteers. The pharmacokinetic parameters following a single oral dose are presented below.

Table 3: Single Oral Dose Pharmacokinetic Parameters of **PT-88** in Healthy Human Volunteers

Parameter	50 mg	100 mg	200 mg
C _{max} (ng/mL)	280 ± 60	590 ± 110	1150 ± 230
T _{max} (h)	1.5	2.0	2.0
AUC _{0–inf} (ng·h/mL)	2100 ± 450	4500 ± 890	9200 ± 1700
t _{1/2} (h)	8.5 ± 1.5	9.1 ± 1.8	9.5 ± 2.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Preclinical Pharmacokinetic Studies

Animal Models: Male Sprague-Dawley rats (8-10 weeks old) and male Cynomolgus monkeys (3-5 years old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

Drug Administration:

- Intravenous (IV): **PT-88** was formulated in a solution of 20% Solutol HS 15 in saline and administered as a bolus injection via the tail vein (rats) or cephalic vein (monkeys).
- Oral (PO): **PT-88** was formulated as a suspension in 0.5% methylcellulose and administered by oral gavage.

Sample Collection: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein (rats) or femoral vein (monkeys) at predose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of **PT-88** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Plasma samples were precipitated with acetonitrile containing an internal standard. The supernatant was injected onto a C18 reverse-phase column. Detection was performed on a triple quadrupole mass

spectrometer in multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the pharmacokinetic parameters.

Human Phase I Clinical Trial

Study Design: This was a randomized, double-blind, placebo-controlled, single-ascending dose study in healthy adult male volunteers.

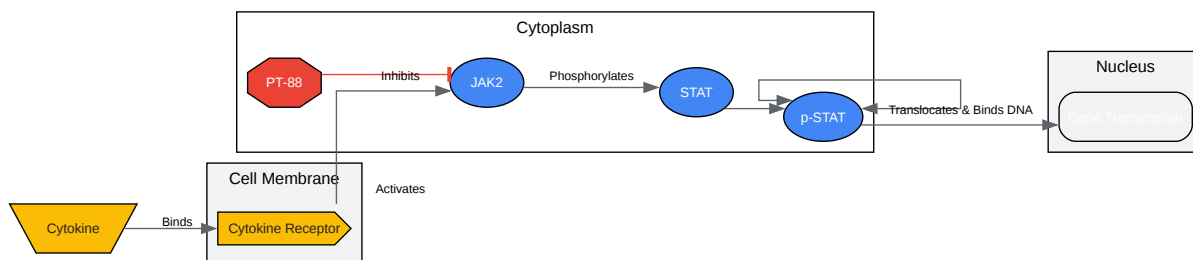
Drug Administration: **PT-88** was administered as an oral capsule with 240 mL of water following an overnight fast.

Sample Collection: Blood samples were collected at predose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma was processed and stored as described for the preclinical studies.

Bioanalytical Method and PK Analysis: The bioanalytical method and pharmacokinetic analysis were the same as described for the preclinical studies.

Visualizations

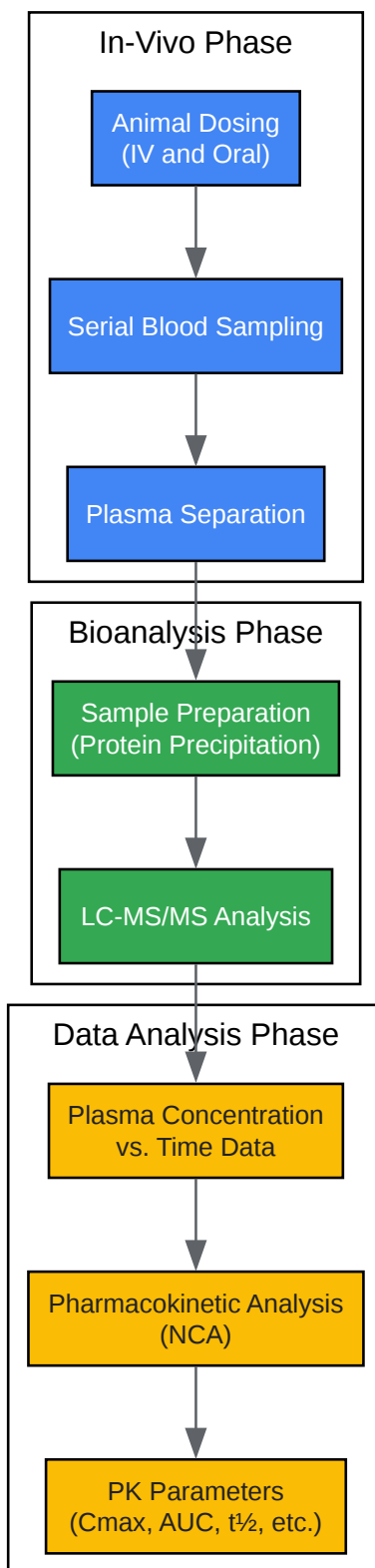
Signaling Pathway of PT-88



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Caption: The inhibitory action of **PT-88** on the JAK/STAT signaling pathway.

Experimental Workflow for Preclinical PK Study



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Caption: Workflow for a typical preclinical pharmacokinetic study of **PT-88**.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Pharmacokinetics of PT-88]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373596#understanding-the-pharmacokinetics-of-pt-88]

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